Kinase Inhibition Potency: 'Hit 1' FGFR1 Activity vs. Optimized Analog '3m'
This compound, referred to as 'Hit 1' in a medicinal chemistry program, was validated as an initial FGFR1 inhibitor with an IC50 of 3.8 ± 0.5 μM [1]. This activity served as the baseline for an extensive structure-activity relationship (SAR) study. The optimized analog '3m' achieved nanomolar potency against FGFR1, 2, and 3 [1]. This quantitative difference underscores that the base compound is a valid but unoptimized starting point, and its unique substitution pattern is essential for subsequent derivatization to achieve high potency.
| Evidence Dimension | Inhibition of FGFR1 kinase activity |
|---|---|
| Target Compound Data | IC50 = 3.8 ± 0.5 μM |
| Comparator Or Baseline | Compound 3m: Potent inhibition against FGFR1, 2, and 3 (nanomolar range) |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This data verifies the compound's functional activity as a kinase inhibitor and establishes its quantitative baseline, providing a clear metric for researchers to assess its suitability as a starting point for further synthetic elaboration.
- [1] Zhu, W., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018-6035. View Source
